molecular formula C18H11BrN6O4 B10937101 6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10937101
M. Wt: 455.2 g/mol
InChI Key: KCJSUIXGCGEBQZ-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like stannous chloride for reduction reactions and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of substituted derivatives .

Scientific Research Applications

6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C18H11BrN6O4

Molecular Weight

455.2 g/mol

IUPAC Name

6-bromo-N-(3-nitro-5-pyridin-3-yloxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H11BrN6O4/c19-11-8-21-17-7-16(23-24(17)10-11)18(26)22-12-4-13(25(27)28)6-15(5-12)29-14-2-1-3-20-9-14/h1-10H,(H,22,26)

InChI Key

KCJSUIXGCGEBQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=NN4C=C(C=NC4=C3)Br

Origin of Product

United States

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